The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid typically involves several key steps:
The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid can be described as follows:
The InChI representation for this compound is InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17...
which encodes its structural information succinctly .
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid can participate in various chemical reactions:
The mechanism of action for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid primarily revolves around its role as a protecting group in peptide synthesis:
The physical and chemical properties of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid include:
These properties are critical for handling and application in laboratory settings.
The applications of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid are diverse and significant:
This compound exemplifies the intersection of organic chemistry and biochemistry, showcasing its utility across various scientific fields.
The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by providing a base-labile alternative to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) [1] [10]. Its adoption in solid-phase peptide synthesis (SPPS) was pioneered by Sheppard and Atherton at Cambridge University in the late 1970s, leveraging orthogonality with tert-butyl-based side-chain protection [3] [10]. The Fmoc group’s cleavage via β-elimination (E1cb mechanism) with secondary amines (e.g., piperidine) generates dibenzofulvene, which is scavenged by piperidine to form stable adducts [2] [6]. This mechanism avoids repetitive acidic conditions that risk premature side-chain deprotection, making Fmoc-SPPS ideal for synthesizing peptides with acid-sensitive post-translational modifications [1] [8]. By the 1980s, Fmoc became the industry standard due to scalability (>99% purity building blocks) and adaptability to automated synthesizers [5] [10].
Non-canonical amino acids (ncAAs) with alkenyl side chains, such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid, serve as strategic building blocks in peptidomimetic design. The terminal alkene (hex-5-enoic acid backbone) enables bioorthogonal "click" reactions like radical thiol-ene couplings, facilitating site-specific lipidation, cyclization, or polymer conjugation without metal catalysts [7] [9]. Structurally, the unsaturation introduces conformational constraints that stabilize turn or helical motifs, enhancing proteolytic resistance and receptor selectivity compared to saturated analogs [7]. This is critical for developing peptide therapeutics with improved pharmacokinetics, as >60% of clinical peptide drugs contain ncAAs [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3